Ethyl o-bromomethylphenylacetate
Description
It features a bromomethyl (-CH₂Br) substituent at the ortho position of the phenyl ring and an ethyl ester group (-COOEt). This compound is synthesized via bromination of o-tolylacetic acid derivatives, such as methyl o-methylphenylacetate, using N-bromosuccinimide (NBS) and AIBN as catalysts, yielding 33% under optimized conditions . Key physical properties include a boiling point of 152°C at 0.3 torr and distinct NMR signals (δ = 1.23 ppm for ethyl groups, 3.29–4.28 ppm for methylene and aromatic protons) . Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly for antiviral agents and β-lactam antibiotics .
Properties
IUPAC Name |
ethyl 2-[2-(bromomethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHZOHHVPLIUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl o-bromomethylphenylacetate can be synthesized through the esterification of o-bromomethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl o-bromomethylphenylacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of alcohols or other substituted derivatives.
Reduction: Formation of primary alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl o-bromomethylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to act as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl o-bromomethylphenylacetate involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Phenylacetate Esters
Ethyl 2-bromophenylacetate (CAS 2178-24-7)
- Structure : Bromine at the ortho position of the phenyl ring, lacking the bromomethyl group.
- Molecular Formula : C₁₀H₁₁BrO₂.
- Properties : Purity ≥98%, density ~1.3 g/cm³ (estimated).
- Applications : Used in organic synthesis but less reactive than bromomethyl derivatives due to the absence of a labile C-Br bond in the methyl group .
Methyl o-bromomethylphenylacetate (CAS not provided)
- Structure : Methyl ester analog of this compound.
- Synthesis : Produced via bromination of methyl o-methylphenylacetate with NBS, yielding 74% .
- Properties : Boiling point 95–105°C at 0.4 mm Hg , with distinct NMR signals (τ = 2.85 for aromatic protons) .
- Applications: Precursor for antibiotics like 7-(2-Aminomethylphenyl-acetamido)-3-cephem derivatives .
Ethyl 4-bromophenylacetate (CAS 14062-25-0)
- Structure : Bromine at the para position of the phenyl ring.
- Molecular Formula : C₁₀H₁₁BrO₂.
- Properties : Melting point 29–33°C , boiling point 88–90°C/0.35 mm Hg , density 1.3893 g/cm³ .
- Reactivity : Para substitution reduces steric hindrance, enhancing electrophilic substitution reactivity compared to ortho derivatives .
Functionalized Bromophenylacetates
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate (CAS 1131594-13-2)
- Structure : Additional methoxy (-OCH₃) group at the ortho position.
- Molecular Formula : C₁₁H₁₃BrO₃.
- Properties: No explicit data, but the methoxy group likely increases polarity and boiling point .
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate (CAS 1807073-86-4)
Q & A
Basic: What are the established synthetic routes for Ethyl o-bromomethylphenylacetate, and how can reaction conditions be optimized?
This compound is synthesized via bromination of o-tolylacetic acid using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator, followed by esterification with triethyl phosphite. Key parameters include maintaining anhydrous conditions and controlling reaction temperature to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Yield optimization (33% reported) requires precise stoichiometry and monitoring via TLC .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly to resolve signals from the bromomethyl group (δ ~3.29 ppm, doublet) and aromatic protons. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS. Single-crystal X-ray diffraction provides definitive stereochemical data for crystalline derivatives .
Advanced: How does the bromomethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?
The bromomethyl group acts as an excellent leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the ortho-substituted phenyl ring slows reactivity compared to para-substituted analogs. Kinetic studies using pseudo-first-order conditions (excess nucleophile in DMF at 60°C) reveal rate constants dependent on solvent polarity and base strength (e.g., K₂CO₃ vs. NaH) .
Advanced: What strategies mitigate side reactions during the synthesis of this compound?
Side reactions like over-bromination or ester hydrolysis are minimized by:
- Using AIBN in catalytic amounts to control radical propagation.
- Avoiding protic solvents (e.g., ethanol) that promote hydrolysis.
- Employing scavengers (e.g., 2,6-di-tert-butylphenol) to quench excess bromine radicals.
Reaction monitoring via in-situ IR or periodic sampling for GC-MS analysis ensures early detection of byproducts .
Basic: What safety protocols are recommended for handling this compound?
Due to its brominated structure, use chemical-resistant gloves (nitrile), safety goggles, and fume hoods. Skin contact risks are mitigated by wearing long-sleeved lab coats. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials. Storage at –20°C under nitrogen prevents decomposition .
Advanced: How can computational tools aid in retrosynthetic planning for derivatives of this compound?
Basic: What are the key spectral data benchmarks for this compound?
- ¹H NMR (CDCl₃): δ 1.23 (t, 3H, CH₂CH₃), 3.29 (d, 2H, CH₂Br), 4.28 (q, 2H, OCH₂), 7.30 (s, 4H, Ar-H).
- ¹³C NMR: δ 14.1 (CH₂CH₃), 33.5 (CH₂Br), 61.8 (OCH₂), 170.2 (C=O).
- IR: 1740 cm⁻¹ (C=O), 560 cm⁻¹ (C-Br) .
Advanced: What role does this compound play in medicinal chemistry scaffold design?
The bromine atom enhances lipophilicity and bioactivity by interacting with hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies show that substituting bromine with electron-withdrawing groups (e.g., NO₂) modulates binding affinity to targets like kinase inhibitors. In vivo pharmacokinetic studies in rodent models reveal improved half-life compared to non-halogenated analogs .
Basic: How is the purity of this compound quantified, and what are acceptable thresholds for research use?
Purity ≥98% is standard, verified via:
- HPLC: Symmetrical peak (asymmetry factor <1.2) with retention time matching reference standards.
- Elemental Analysis: C, H, Br within ±0.3% of theoretical values.
- Melting Point: Sharp range (e.g., 29–33°C for related bromophenyl esters) indicates homogeneity .
Advanced: How can cross-coupling reactions expand the utility of this compound in organic synthesis?
Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, enabling access to biaryl motifs. Optimized conditions: Pd(OAc)₂ (5 mol%), SPhos ligand, K₃PO₄ in toluene/water (3:1) at 80°C. Yields >75% require degassing to exclude oxygen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
